molecular formula C14H10O2 B13126599 3-Methoxy-9H-fluoren-9-one CAS No. 15144-82-8

3-Methoxy-9H-fluoren-9-one

Cat. No.: B13126599
CAS No.: 15144-82-8
M. Wt: 210.23 g/mol
InChI Key: VWPYRAZUUIPJLF-UHFFFAOYSA-N
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Description

3-Methoxy-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O2 It is a derivative of fluorenone, characterized by the presence of a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methoxylation of fluorenone derivatives. For instance, 3,6-bisethynyl-9H-fluoren-9-one derivatives can be synthesized using palladium-catalyzed coupling reactions with terminal alkynes . Another method involves the oxidation of fluorene in the presence of an oxygen-containing gas .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. Fluorene is oxidized using industrial oxidizing agents to produce fluorenone, which is then methoxylated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: Conversion to fluorenone derivatives.

    Reduction: Formation of fluorenol derivatives.

    Substitution: Methoxylation and halogenation reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. It is known to undergo oxidation and reduction reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects .

Properties

IUPAC Name

3-methoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPYRAZUUIPJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545143
Record name 3-Methoxy-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15144-82-8
Record name 3-Methoxy-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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